N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1040059
InChI: InChI=1S/C27H22N2O/c1-2-29-26-11-7-6-10-24(26)25-18-20(12-17-27(25)29)19-28-21-13-15-23(16-14-21)30-22-8-4-3-5-9-22/h3-19H,2H2,1H3
SMILES: CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51
Molecular Formula: C27H22N2O
Molecular Weight: 390.5 g/mol

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine

CAS No.:

Cat. No.: VC1040059

Molecular Formula: C27H22N2O

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine -

Specification

Molecular Formula C27H22N2O
Molecular Weight 390.5 g/mol
IUPAC Name 1-(9-ethylcarbazol-3-yl)-N-(4-phenoxyphenyl)methanimine
Standard InChI InChI=1S/C27H22N2O/c1-2-29-26-11-7-6-10-24(26)25-18-20(12-17-27(25)29)19-28-21-13-15-23(16-14-21)30-22-8-4-3-5-9-22/h3-19H,2H2,1H3
Standard InChI Key HXNMIEFDZFURJO-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51
Canonical SMILES CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator